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Compound of Interest

Compound Name:
3-Amino-6-bromopyrazine-2-

carbonitrile

Cat. No.: B112102 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3-amino-6-bromopyrazine-2-
carbonitrile, a key heterocyclic building block in modern medicinal chemistry. We will explore

its chemical identity, synthesis strategies, and its significant role as a scaffold for developing

potent kinase inhibitors, particularly targeting signaling pathways implicated in oncology.

Compound Identification and Synonyms
3-Amino-6-bromopyrazine-2-carbonitrile is a versatile organic compound frequently utilized

as a key intermediate in the synthesis of more complex bioactive molecules.[1] Its structure,

featuring a pyrazine ring substituted with amino, bromo, and cyano groups, offers multiple

reaction sites for chemical modification.

A comprehensive list of synonyms and identifiers for this compound is provided in the table

below, facilitating its identification across various chemical databases and supplier catalogs.
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Identifier Type Value

IUPAC Name 3-amino-6-bromopyrazine-2-carbonitrile[2]

CAS Number 17231-51-5[2][3]

Molecular Formula C₅H₃BrN₄[3]

Molecular Weight 199.01 g/mol [2][3]

InChIKey XXCFWGIRIFRPER-FSHFIPFOCQ[3]

MDL Number MFCD06658300[3]

PubChem CID 11052611

Synonyms

2-amino-5-bromo-3-cyanopyrazine, 3-amino-6-

bromo-2-pyrazinecarbonitrile,

Pyrazinecarbonitrile, 3-amino-6-bromo-[2]

Synthesis and Derivatization: Experimental
Protocols
While a specific, published protocol for the direct synthesis of 3-amino-6-bromopyrazine-2-
carbonitrile is not readily available in the reviewed literature, a plausible de novo synthesis

can be adapted from the preparation of structurally similar compounds.[4][5] The primary utility

of this compound, however, lies in its role as a versatile starting material for further chemical

elaboration, most notably through Suzuki-Miyaura cross-coupling reactions.

Proposed De Novo Synthesis of the Pyrazine Core
This protocol is adapted from the synthesis of 3-amino-6-phenylpyrazine-2-carbonitrile and

outlines a potential route to the core scaffold through the condensation of diaminomaleonitrile

(DAMN) with a suitable glyoxal derivative.

Protocol: Condensation of Diaminomaleonitrile[4]

Materials: Diaminomaleonitrile (DAMN), Bromoglyoxal (or a suitable precursor), Ethanol,

Glacial Acetic Acid.
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Procedure:

In a round-bottom flask, dissolve diaminomaleonitrile (1.0 eq.) and the bromoglyoxal

derivative (1.0 eq.) in ethanol.

Add a catalytic amount of glacial acetic acid to the mixture.

Heat the reaction mixture to reflux for 4-6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

The solid product can be collected by filtration and purified by recrystallization.

Derivatization via Suzuki-Miyaura Cross-Coupling
3-Amino-6-bromopyrazine-2-carbonitrile is an ideal substrate for palladium-catalyzed

Suzuki-Miyaura cross-coupling reactions, allowing for the introduction of a wide variety of aryl

and heteroaryl substituents at the 6-position. This is a common strategy for generating libraries

of compounds for structure-activity relationship (SAR) studies.[4]

Protocol: Suzuki-Miyaura Coupling of 3-Amino-6-bromopyrazine-2-carbonitrile[4]

Materials: 3-Amino-6-bromopyrazine-2-carbonitrile, Arylboronic acid, [1,1'-

Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), Sodium carbonate

(Na₂CO₃), 1,4-Dioxane, Water (degassed), Ethyl acetate, Brine, Anhydrous sodium sulfate

(Na₂SO₄).

Procedure:

To a microwave vial, add 3-amino-6-bromopyrazine-2-carbonitrile (1.0 eq.), the desired

arylboronic acid (1.2 eq.), Pd(dppf)Cl₂ (0.05 eq.), and sodium carbonate (2.0 eq.).

Evacuate and backfill the vial with nitrogen gas three times.

Add degassed 1,4-dioxane and water (4:1 v/v).
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Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30-60

minutes.

Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-

MS).

Upon completion, cool the reaction mixture to room temperature and dilute with ethyl

acetate.

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

Filter and concentrate the solution under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Applications in Drug Discovery: Targeting Kinase
Signaling Pathways
The 3-aminopyrazine-2-carbonitrile scaffold is a privileged structure in medicinal chemistry,

particularly in the design of kinase inhibitors.[6] Derivatives have shown significant potential in

targeting key signaling pathways involved in cancer cell proliferation, survival, and

angiogenesis, such as the Fibroblast Growth Factor Receptor (FGFR) and Vascular Endothelial

Growth Factor Receptor (VEGFR) pathways.[6][7]

Inhibition of Fibroblast Growth Factor Receptor (FGFR)
Signaling
Aberrant FGFR signaling is a known driver in various cancers.[8] The 3-aminopyrazine core

can form crucial hydrogen bonds with the hinge region of the kinase domain, a common

binding motif for many kinase inhibitors.[8]
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Inhibition of Vascular Endothelial Growth Factor
Receptor (VEGFR) Signaling
The VEGFR signaling cascade is crucial for angiogenesis, the formation of new blood vessels,

which is a hallmark of cancer.[9] Inhibiting this pathway can starve tumors of the nutrients they

need to grow and metastasize.
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Quantitative Data on Biological Activity
Recent studies have highlighted the potential of 3-aminopyrazine derivatives as potent FGFR

inhibitors. The following table summarizes the in vitro activity of a series of 3-amino-N-(3,5-

dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives against various cancer cell lines

with FGFR abnormalities. While these are carboxamide derivatives, they share the core 3-

aminopyrazine scaffold and provide valuable insights into the potential of this compound class.

Compound Cell Line FGFR Abnormality IC₅₀ (µM)

18i NCI-H520 FGFR1 amplification 26.69

SNU-16 FGFR2 amplification 1.88

KMS-11 FGFR3 translocation 3.02

SW-780 FGFR3 mutation 2.34

MDA-MB-453 FGFR4 amplification 12.58

Data from: Design,

Synthesis, and

Biological Evaluation

of 3-Amino-pyrazine-

2-carboxamide

Derivatives as Novel

FGFR Inhibitors.[8]

Conclusion
3-Amino-6-bromopyrazine-2-carbonitrile is a valuable and versatile building block for the

synthesis of novel therapeutic agents. Its synthetic tractability, particularly through Suzuki-

Miyaura cross-coupling, allows for the creation of diverse chemical libraries. The demonstrated

activity of its derivatives as inhibitors of key oncogenic signaling pathways, such as FGFR and

VEGFR, underscores its importance for researchers and drug development professionals in the

field of oncology and beyond. Further exploration of this scaffold is warranted to unlock its full

therapeutic potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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